molecular formula C5H5Cl2NO2S B13408425 2-Chlorosulfonyl-pyridinium chloride

2-Chlorosulfonyl-pyridinium chloride

Cat. No.: B13408425
M. Wt: 214.07 g/mol
InChI Key: XAJWHCVLZBSLNC-UHFFFAOYSA-N
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Description

2-Chlorosulfonyl-pyridinium chloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is an off-white solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility, making it valuable in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorosulfonyl-pyridinium chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chlorosulfonyl-pyridinium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorosulfonyl-pyridinium chloride is a chemical compound with the molecular formula C5H4ClNO2S and a molar mass of approximately 214.07 g/mol. It typically appears as a white to pale yellow solid and has a melting point ranging from 77°C to 81°C. The compound is soluble in water, forming an acidic solution, and is known for its irritant properties, classified under hazard symbols Xi, which indicates it can cause burns and irritation to the eyes and skin.

Synthesis of this compound

This compound can be synthesized through several methods, but the search results do not provide the specifics of these methods.

Applications in Organic Synthesis

This compound is primarily used in organic synthesis as a reagent for introducing sulfonyl groups into various organic molecules. Its applications include synthesizing piperidine derivatives, which are not as readily achieved using other similar compounds. Interaction studies have focused on its reactivity with nucleophiles such as amines and alcohols, which helps to elucidate its role as a sulfonylating agent and its mechanism of action in forming new compounds. Due to its corrosive nature, careful handling is necessary during experiments to avoid unwanted reactions or degradation of sensitive materials.

Mechanism of Action

The mechanism of action of 2-Chlorosulfonyl-pyridinium chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorosulfonyl-pyridinium chloride is unique due to its specific reactivity profile and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H5Cl2NO2S

Molecular Weight

214.07 g/mol

IUPAC Name

pyridin-1-ium-2-sulfonyl chloride;chloride

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-]

Origin of Product

United States

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